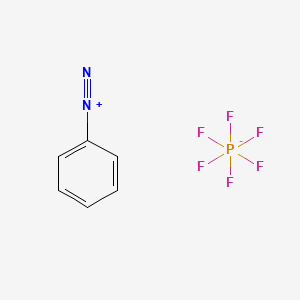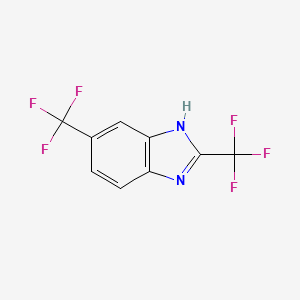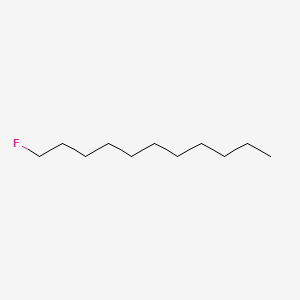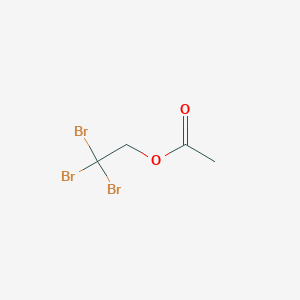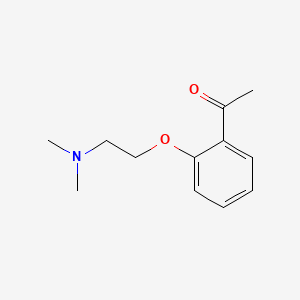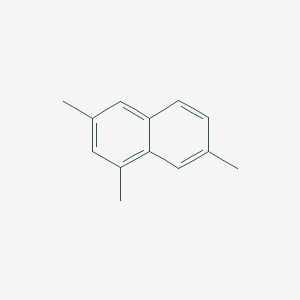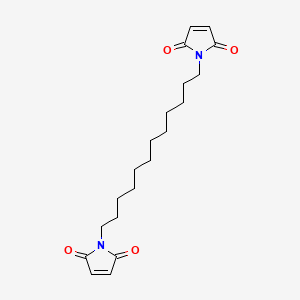
1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione
Overview
Description
1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione: is a chemical compound with the molecular formula C20H28N2O4 1,12-Bis(maleimido)dodecane . This compound is characterized by the presence of two maleimide groups connected by a dodecane chain. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione can be synthesized through the reaction of 1,12-diaminododecane with maleic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as toluene , under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione involves large-scale reactions using similar reactants and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: It can undergo polymerization reactions to form cross-linked polymers, which are useful in materials science.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in reactions with 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione.
Solvents: Toluene, dichloromethane, and other organic solvents are typically used.
Catalysts: Basic catalysts such as triethylamine can be employed to facilitate reactions.
Major Products:
Cross-linked Polymers: Formed through polymerization reactions.
Michael Addition Products: Resulting from the addition of nucleophiles to the maleimide groups.
Scientific Research Applications
Chemistry: 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione is used as a cross-linking agent in the synthesis of polymers and hydrogels. It is also employed in the preparation of functionalized materials for various applications.
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and to create bioconjugates. It is also explored for its potential in drug delivery systems and tissue engineering.
Industry: Industrially, 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione is used in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione involves the reactivity of its maleimide groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked structures. The dodecane chain provides flexibility and spacing between the reactive sites, allowing for the formation of three-dimensional networks.
Comparison with Similar Compounds
1,6-Bismaleimidohexane: Similar structure but with a shorter hexane chain.
1,1’-Ethane-1,2-diylbis-1H-pyrrole-2,5-dione: Contains an ethane linker instead of a dodecane chain.
1,1’-Hexane-1,6-diylbis-1H-pyrrole-2,5-dione: Features a hexane chain connecting the maleimide groups.
Uniqueness: 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione is unique due to its longer dodecane chain, which provides greater flexibility and spacing between the reactive maleimide groups. This property makes it particularly useful in applications requiring the formation of large, flexible cross-linked networks.
Properties
IUPAC Name |
1-[12-(2,5-dioxopyrrol-1-yl)dodecyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c23-17-11-12-18(24)21(17)15-9-7-5-3-1-2-4-6-8-10-16-22-19(25)13-14-20(22)26/h11-14H,1-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUTXEVXKFXZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181975 | |
| Record name | 1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27574-80-7 | |
| Record name | 1,12-Bis(maleimido)dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027574807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



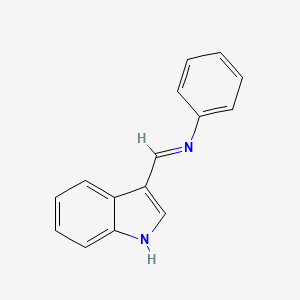
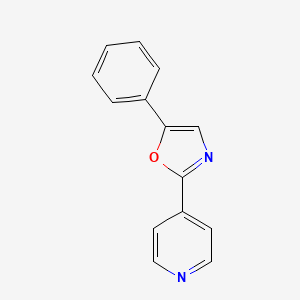
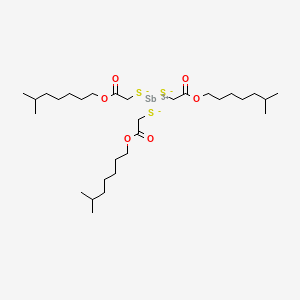
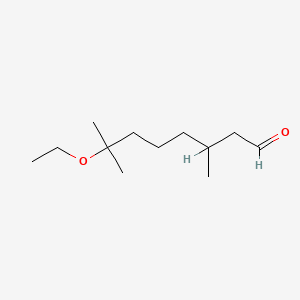
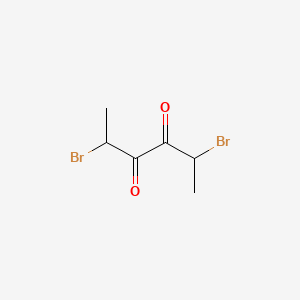

![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)
